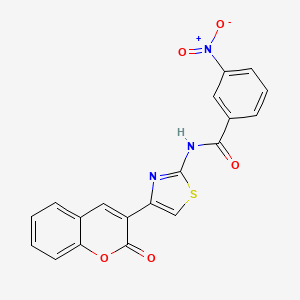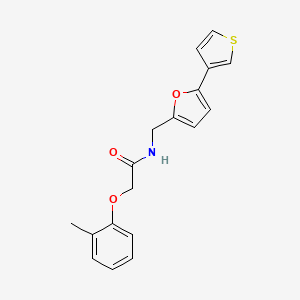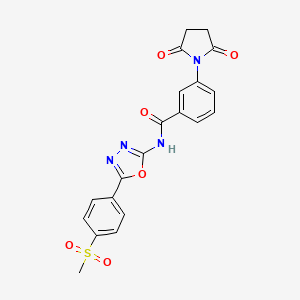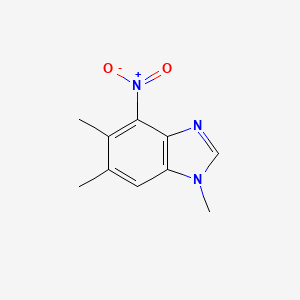![molecular formula C19H13Cl2NO3S B2855304 2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate CAS No. 338785-71-0](/img/structure/B2855304.png)
2-({2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}sulfanyl)-1-pyridiniumolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Difenoconazole is a broad-spectrum fungicide used for disease control in many fruits, vegetables, cereals, and other field crops . It has preventive and curative action and acts by inhibition of demethylation during ergosterol synthesis .
Molecular Structure Analysis
The molecular formula of Difenoconazole is C19H17Cl2N3O3 with a molecular mass of 406.3 . It is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups .Physical And Chemical Properties Analysis
Difenoconazole is a white, odourless, fine crystalline powder with a melting point of 82 – 83 °C and a relative density of 1.39 at 22 °C . It has a vapour pressure of 3.32 × 10-8 Pa at 25 °C and a solubility in water of 15 mg/L .Mechanism of Action
Target of Action
The primary target of this compound is sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound acts as an inhibitor of sterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a depletion of ergosterol in the fungal cell membrane, which is detrimental to the growth and reproduction of fungi .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Its depletion leads to an accumulation of 14α-methyl sterols, which alters the structure and function of the cell membrane, thereby inhibiting fungal growth .
Pharmacokinetics
Similar compounds like difenoconazole have been found to be practically immobile in soil, with strong adsorption to soil particles and low potential to leach below the top soil layer . This suggests that the compound may have similar properties, but further studies are needed to confirm this.
Result of Action
The inhibition of ergosterol synthesis by the compound leads to a series of cellular effects. The most significant is the alteration of the fungal cell membrane’s structure and function, which inhibits the growth and reproduction of the fungi . This makes the compound an effective antifungal agent .
Safety and Hazards
properties
IUPAC Name |
1-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-(1-oxidopyridin-1-ium-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3S/c20-13-4-6-14(7-5-13)25-15-8-9-16(17(21)11-15)18(23)12-26-19-3-1-2-10-22(19)24/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHVNZHAHWAZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCC(=O)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2855223.png)

![3-(2-chlorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2855225.png)
![N'-[(Z)-(3-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2855226.png)

![N-methyl-N-(2-{4-[1-(1-naphthylsulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-2-pyridinamine](/img/structure/B2855228.png)




![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2855236.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2855238.png)